
1-(Prop-2-yn-1-yl)piperidin-4-amine
概要
説明
1-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with a molecular weight of 138.21 . It is a powder in physical form and has a structure that includes 24 bonds - 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, and 2 secondary amines (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring with a prop-2-yn-1-yl group and an amine group attached . The InChI code for the compound is 1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 138.21 . The InChI code for the compound is 1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 .作用機序
The exact mechanism of action of PAPP is not fully understood, but it is believed to interact with certain receptors in the brain. PAPP has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. PAPP may also interact with other receptors, such as the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects
PAPP has been shown to have various biochemical and physiological effects. Studies have shown that PAPP can increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and memory. PAPP may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of PAPP is its high potency and selectivity for certain receptors in the brain. This makes it a valuable tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of PAPP is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on PAPP. One area of interest is the development of new drugs based on the structure of PAPP. By modifying the chemical structure of PAPP, it may be possible to develop more potent and selective ligands for certain receptors in the brain. Another area of research is the study of the physiological and behavioral effects of PAPP in animal models. This may provide valuable insights into the potential therapeutic applications of PAPP in humans. Finally, further studies are needed to elucidate the exact mechanism of action of PAPP and its potential role in various physiological processes.
科学的研究の応用
PAPP has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a ligand for the development of new drugs. PAPP has been shown to bind to certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
1-prop-2-ynylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-6-3-8(9)4-7-10/h1,8H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJYIMLQALGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



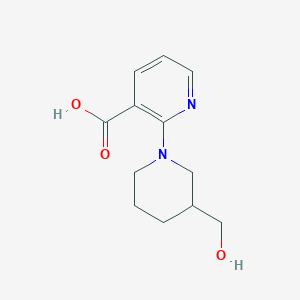
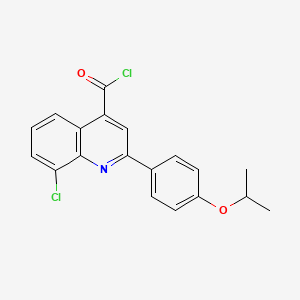
![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462613.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)
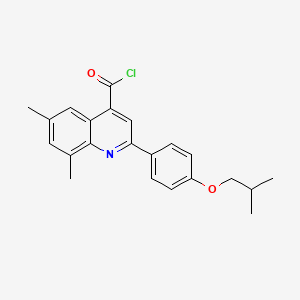

![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)
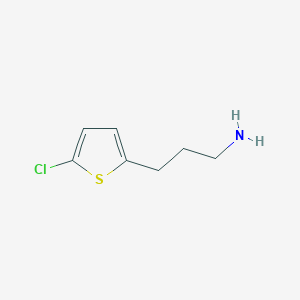
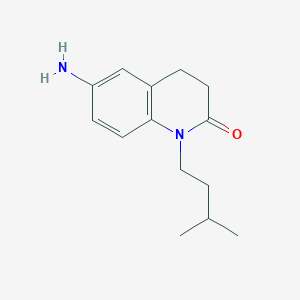

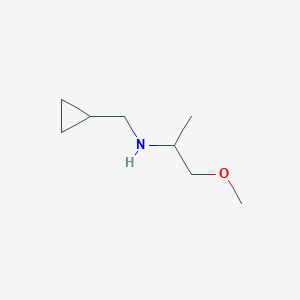
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462627.png)